2-脱氨基-(2,3-二氢-2-氧代)戊环鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of penciclovir-related compounds involves multiple steps, including deacetylation, oxidation, and selective alkylation. For instance, famciclovir undergoes deacetylation to BRL 42359, followed by oxidation to penciclovir, a process facilitated by aldehyde oxidase in human liver cytosol (Clarke, Harrell, & Chenery, 1995). Additionally, novel synthetic pathways have been developed for penciclovir analogues, including fluorinated variants, which are characterized by UV, IR, 1H NMR, 19F NMR spectra, and mass spectrometry (Cai, Yin, Zhang, & Wang, 2006).

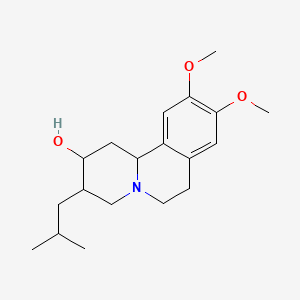

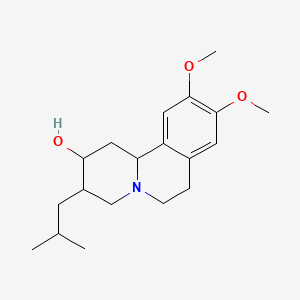

Molecular Structure Analysis

The molecular structure of penciclovir and its analogues is crucial for their antiviral activity. Structural analyses are typically performed using various spectroscopic methods, which help in confirming the chemical identity and purity of the synthesized compounds. For instance, fluorinated analogues of penciclovir have been structurally characterized to confirm their synthesis (Cai et al., 2006).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of penciclovir and its derivatives include alkylation, oxidation, and esterification. These reactions are key to modifying the penciclovir molecule to improve its pharmacokinetic properties or to create novel compounds with potential antiviral activities. For example, the synthesis of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, a penciclovir derivative, involves nucleophilic substitution and esterification reactions (Kim et al., 1999).

Physical Properties Analysis

The physical properties of penciclovir and its analogues, such as solubility, stability, and melting point, are important for their formulation and bioavailability. Studies have investigated the stability of penciclovir prodrugs in various conditions, showing differences in their half-lives and solubility in water, which can influence their pharmacological efficacy (Kim et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to undergo specific biochemical transformations, define the antiviral activity of penciclovir and its derivatives. The oxidation of penciclovir intermediates by aldehyde oxidase is a critical step in the metabolic conversion of famciclovir to penciclovir, highlighting the importance of enzyme-mediated reactions in the drug's pharmacokinetics (Clarke et al., 1995).

科学研究应用

抗病毒机制和有效性

2-脱氨基-(2,3-二氢-2-氧代)戊环鸟苷作为抗病毒药物泛昔洛韦和戊环鸟苷的一部分,对疱疹病毒表现出高度的选择性和效力。泛昔洛韦是戊环鸟苷的口服形式,在人体组织中经过代谢转化为戊环鸟苷。此过程涉及脱乙酰化,然后嘌呤环氧化形成戊环鸟苷,表明人体中存在重要的代谢途径。戊环鸟苷三磷酸酯是活性形式,在抑制各种疱疹病毒感染细胞的病毒 DNA 聚合酶和病毒 DNA 合成方面表现出相当大的稳定性和有效性,突出了其显着的抗病毒活性 (Hodge, 1993)。

对疱疹病毒感染的临床疗效

戊环鸟苷和泛昔洛韦在动物模型(包括小鼠和豚鼠)中对单纯疱疹病毒 1 型和 2 型 (HSV-1, HSV-2) 表现出有效的活性。这些药物在减少中枢神经系统内的病毒复制和改善病毒感染的临床结果方面的有效性突出了它们的治疗潜力。值得注意的是,泛昔洛韦在人体的生物利用度和药代动力学特性表明,与阿昔洛韦相比,它在较低剂量和较低给药频率下具有临床实用性 (Sutton & Kern, 1993)。

作用方式

戊环鸟苷选择性的抗病毒活性归因于其在疱疹病毒感染的细胞中有效磷酸化,导致戊环鸟苷三磷酸酯的积累。这种活性代谢物有效抑制病毒 DNA 聚合酶,从而阻止病毒 DNA 合成。戊环鸟苷三磷酸酯在感染细胞中的半衰期较长,这解释了戊环鸟苷与其他抗病毒药物(例如阿昔洛韦)相比增强的抗病毒功效,强调了病毒 DNA 聚合酶作为其作用靶点的关键作用 (Hodge & Cheng, 1993)。

作用机制

While specific information on the mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir was not found, Penciclovir, a related compound, has a known mechanism of action. In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form which, in turn, is converted to penciclovir triphosphate by cellular kinases. Penciclovir triphosphate inhibits HSV polymerase competitively with deoxyguanosine triphosphate .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves the conversion of Penciclovir to the desired compound by removing the amino group from the molecule and introducing a ketone group at the same position.", "Starting Materials": ["Penciclovir", "Sodium hydride (NaH)", "Acetone", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol"], "Reaction": [ "Penciclovir is treated with NaH in acetone to remove the amino group and form the intermediate compound.", "The intermediate compound is then treated with HCl to introduce a ketone group at the same position as the removed amino group.", "The resulting compound is then treated with NaOH in ethanol to remove the protecting groups and obtain the final product, 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir." ] } | |

CAS 编号 |

108970-74-7 |

产品名称 |

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir |

分子式 |

C₁₀H₁₄N₄O₄ |

分子量 |

254.24 |

同义词 |

3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)